molecular formula C18H18N4O3S B5150507 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

Cat. No. B5150507
M. Wt: 370.4 g/mol
InChI Key: DPTDQPXPMOSDES-UHFFFAOYSA-N
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Description

5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, commonly known as PMS 601, is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of a specific enzyme called carbonic anhydrase IX (CAIX), which plays a critical role in the growth and survival of cancer cells.

Mechanism of Action

PMS 601 selectively binds to the active site of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide and inhibits its activity. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a critical role in the regulation of pH balance in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, PMS 601 disrupts this process, leading to an accumulation of protons and a decrease in pH, which ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
PMS 601 has been shown to induce cell death in cancer cells by disrupting the pH balance. It has also been shown to inhibit tumor growth in animal models. PMS 601 has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMS 601 is its selectivity for 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, making it an attractive target for cancer therapy. However, one of the limitations of PMS 601 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, PMS 601 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several potential future directions for research on PMS 601. One area of focus could be on improving the solubility of PMS 601 to enhance its efficacy in vivo. Another area of research could be on developing combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of PMS 601 in humans, which could pave the way for clinical trials in the future.

Synthesis Methods

The synthesis of PMS 601 involves the reaction of 2-methylbenzenesulfonyl chloride with 6-amino-3-(2-methoxyphenyl)pyridazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure PMS 601.

Scientific Research Applications

PMS 601 has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the activity of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, which is overexpressed in many types of cancer cells. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a crucial role in the regulation of pH balance in cancer cells, making it an attractive target for cancer therapy. PMS 601 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

5-[6-(2-methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-7-8-13(11-17(12)26(19,23)24)14-9-10-18(22-21-14)20-15-5-3-4-6-16(15)25-2/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTDQPXPMOSDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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